molecular formula C14H16FNO2 B2884453 1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188733-75-5

1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2884453
CAS RN: 2188733-75-5
M. Wt: 249.285
InChI Key: DHLLPZGVLHZJRS-UHFFFAOYSA-N
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Description

“1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains a fluoro and a methoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable precursor with pyrrolidine . The reaction is typically carried out in a suitable solvent and may involve the use of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a prop-2-en-1-one group . There is also a phenyl ring with a fluoro and a methoxy group attached to it .


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions. It can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one” and similar compounds could be of interest in future drug discovery and development efforts .

properties

IUPAC Name

1-[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-3-14(17)16-7-6-11(9-16)10-4-5-13(18-2)12(15)8-10/h3-5,8,11H,1,6-7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLLPZGVLHZJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(C2)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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